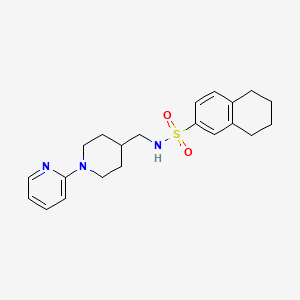
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for enhancing solubility and bioavailability. The presence of the pyridine and piperidine moieties suggests potential interactions with various biological targets.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies indicate that it may interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. This interaction could modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Antibacterial assays indicated that it was effective against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that specific functional groups within the molecule are crucial for its antibacterial efficacy .
Case Studies
- Study on Anticancer Activity : A research article published in MDPI reported on several synthesized analogues of the compound that were tested for their anticancer properties. One analogue showed an IC50 value significantly lower than that of doxorubicin in both A-431 and Jurkat cell lines. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins .
- Antimicrobial Efficacy Investigation : Another study evaluated the antibacterial activity of the compound against various strains of bacteria using the broth microdilution method. Results showed that it possessed greater antibacterial activity compared to existing antibiotics, suggesting its potential as a new therapeutic agent .
Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,20-9-8-18-5-1-2-6-19(18)15-20)23-16-17-10-13-24(14-11-17)21-7-3-4-12-22-21/h3-4,7-9,12,15,17,23H,1-2,5-6,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPAKBADQZQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














